2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-
Description
Properties
CAS No. |
449-81-0 |
|---|---|
Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |
InChI Key |
GGMAOSAZKMNBHB-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Origin of Product |
United States |
Biological Activity
The compound 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be represented as follows:
This structure features a fluorophenyl group that may influence its biological properties.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one exhibit significant antibacterial properties.
Case Study:
A study evaluated various oxazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potent antibacterial activity .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, oxazole derivatives have shown promising antifungal activity.
Research Findings:
The compound was tested against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values reported were between 16.69 to 78.23 µM for C. albicans and 56.74 to 222.31 µM for F. oxysporum .
| Fungal Strain | MIC Range (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The biological activity of 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is believed to involve the inhibition of key metabolic pathways in bacteria and fungi, potentially disrupting cell wall synthesis or protein function.
Therapeutic Potential
Due to its diverse biological activities, this compound has potential therapeutic applications in treating infections caused by resistant bacterial and fungal strains.
Case Study:
In a comparative study on the anticonvulsant activity of related oxazole derivatives, it was found that certain compounds significantly reduced seizure activity in animal models compared to standard drugs . This suggests a broader therapeutic potential beyond antimicrobial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Oxazol-5-one Derivatives
Key Findings
Cytotoxicity : The fluorophenyl analog (CHEMBL1972440) demonstrated comparable cytotoxicity (pIC50 ~5.5) to other oxazol-5-one derivatives (e.g., compounds 3a–d) in the NCI60 assay, suggesting a shared mechanism of action .
Kinase Inhibition : DI-2 and DI-3, which replace the fluorophenyl group with pyridinylmethylidene, showed selective inhibition of ROCKII, highlighting the importance of the 4-position substituent in kinase targeting .
Conformational Flexibility : Fluorophenyl-containing chalcone derivatives () exhibit dihedral angles between 7.14°–56.26°, suggesting that the fluorophenyl group in oxazol-5-one analogs may influence planarity and binding interactions .
Structure-Activity Relationships (SAR)
- 4-Position Substituents: Fluorine: Enhances electronegativity and moderate lipophilicity, balancing solubility and target engagement. Chlorine: Increases lipophilicity but may reduce selectivity due to larger atomic size .
- 2-Position Substituents :
Data-Driven Insights
Cytotoxicity (NCI60 Assay)
Of 61 structurally similar compounds, 20 were tested, with pIC50 values clustering around 5.5 for fluorophenyl and chlorophenyl analogs.
Kinase Inhibition
ROCKII inhibition by DI-2 and DI-3 suggests that the oxazol-5-one scaffold is versatile for kinase targeting, but activity is substituent-dependent. The absence of fluorophenyl in these analogs implies that pyridinylmethylidene is critical for ROCKII binding .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
- Formation of the Azlactone Intermediate : Hippuric acid reacts with 4-fluorobenzaldehyde in the presence of acetic anhydride, which acts as both solvent and dehydrating agent. Sodium acetate facilitates deprotonation, enabling nucleophilic attack by the aldehyde carbonyl on the α-amino group of hippuric acid.
- Cyclization : Intramolecular esterification yields the oxazol-5-one ring, with the 4-fluorophenyl group incorporated at the C4 position.
Optimized Protocol :
- Reagents : Hippuric acid (10 mmol), 4-fluorobenzaldehyde (10 mmol), acetic anhydride (20 mL), sodium acetate (10 mmol).
- Conditions : Reflux at 120°C for 4–6 hours under inert atmosphere.
- Workup : Precipitation with ethanol, followed by recrystallization from ethanol-chloroform (1:2 v/v).
Yield and Purity :
Green Chemistry Approach Using Ionic Liquid Catalysis
To address environmental concerns, solvent-free protocols utilizing basic ionic liquids (ILs) such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) have been developed.
Solvent-Free Synthesis
Procedure :
- Reagents : Hippuric acid (0.558 mmol), 4-fluorobenzaldehyde (0.669 mmol), acetic anhydride (0.669 mmol), [bmIm]OH (1.67 mmol).
- Conditions : Stirring at room temperature (25°C) for 90 minutes.
- Workup : Aqueous extraction with ethyl acetate, followed by recrystallization from ethanol.
Advantages :
- Yield : 71–75%.
- Catalyst Reusability : [bmIm]OH is recovered post-reaction and reused for 3–4 cycles without significant loss in activity.
- Energy Efficiency : Eliminates need for high-temperature reflux.
Comparative Analysis of Synthesis Methods
Key Observations :
- The traditional method offers marginally higher yields but requires energy-intensive conditions.
- Ionic liquid catalysis reduces waste and operational hazards, aligning with green chemistry principles.
Mechanistic Insights and Side-Reactions
Competing Pathways
Spectroscopic Characterization
- FT-IR : Strong absorption at 1798 cm⁻¹ (C=O stretch of oxazolone).
- ¹H-NMR : Aromatic protons of the 4-fluorophenyl group appear as doublets (δ 8.36 ppm, J = 8.7 Hz).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Purification Optimization
- Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity.
- Recrystallization : Ethanol-water mixtures reduce residual acetic anhydride.
Q & A
Basic: What are the standard synthetic protocols for preparing 4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one?
The compound is typically synthesized via the Erlenmeyer azlactone formation. A standard method involves condensing hippuric acid with 4-fluorobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The reaction proceeds under reflux for 2–3 hours, followed by recrystallization from ethanol or chloroform to obtain pure crystals . Key steps include:
- Reagent ratios : Equimolar quantities of aldehyde and hippuric acid, with excess acetic anhydride as both solvent and dehydrating agent.
- Workup : Slow addition of ethanol post-reflux induces crystallization. Cold water washing removes unreacted reagents.
- Characterization : Melting point analysis (e.g., 411–412 K in ) and spectroscopic validation (IR, NMR) confirm purity.
Basic: Which spectroscopic and crystallographic techniques are employed for structural characterization?
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments, particularly the methylidene (C=CH) and oxazolone carbonyl (C=O) groups .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, dihedral angles between the oxazolone and fluorophenyl rings (2.65–4.55°) and hydrogen-bonding networks (C–H⋯O, C–H⋯π) are critical for packing analysis .
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Software tools : SHELXL (for small-molecule refinement) and SHELXE (for experimental phasing) are widely used for handling high-resolution or twinned data .
- Strategies :
- Data cross-check : Compare experimental bond lengths/angles with those in similar structures (e.g., 2-phenyl-4-(3-methoxybenzylidene) analogs ).
Advanced: How does the compound’s reactivity vary under different reaction conditions (e.g., temperature, catalysts)?
- Thermal control : At room temperature, azlactones like this compound undergo Michael addition with dienophiles (e.g., 1-azabuta-1,3-dienes). At elevated temperatures (110°C), competing pathways (1,3-dipolar cycloaddition, nucleophilic attack) dominate, yielding diverse products .
- Electronic effects : The 4-fluorophenyl group’s electron-withdrawing nature enhances electrophilicity at the methylidene carbon, favoring nucleophilic additions. Substituent effects on regioselectivity can be modeled using DFT .
- Catalytic optimization : Sodium acetate acts as a mild base, while microwave irradiation (e.g., 210 W for 5 minutes) accelerates synthesis with higher yields .
Advanced: What methodologies are used to evaluate its biological activity (e.g., IL-6 modulation)?
- In vitro assays :
- Mechanistic studies :
Advanced: How can computational tools (DFT, molecular dynamics) predict photophysical properties?
- DFT calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps) and charge transfer in fluorescence .
- Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax values.
- Molecular dynamics :
- Model aggregation-induced emission (AIE) by simulating solid-state packing effects on fluorescence quenching .
- Correlate π⋯π interactions (e.g., centroid distances of 3.767–3.886 Å in ) with spectral shifts.
Advanced: What strategies mitigate synthetic byproducts during scale-up?
- Process optimization :
- Replace traditional reflux with microwave-assisted synthesis to reduce side reactions (e.g., hydrolysis of the oxazolone ring) .
- Use silica gel as a solid support to enhance reaction efficiency .
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from isomers or dimeric byproducts.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
